molecular formula C10H19IO B13071109 4-Ethyl-1-(iodomethyl)-1-methoxycyclohexane

4-Ethyl-1-(iodomethyl)-1-methoxycyclohexane

Cat. No.: B13071109
M. Wt: 282.16 g/mol
InChI Key: IYKKRFLHEIYOIV-UHFFFAOYSA-N
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Description

4-Ethyl-1-(iodomethyl)-1-methoxycyclohexane is an organic compound that belongs to the class of cycloalkanes It features a cyclohexane ring substituted with an ethyl group, an iodomethyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1-(iodomethyl)-1-methoxycyclohexane can be achieved through several synthetic routes. One common method involves the iodination of 4-Ethyl-1-methoxycyclohexane using iodomethane in the presence of a strong base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems also enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-(iodomethyl)-1-methoxycyclohexane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

Major Products Formed

    Substitution: Formation of substituted cyclohexane derivatives.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of methyl-substituted cyclohexane derivatives.

Scientific Research Applications

4-Ethyl-1-(iodomethyl)-1-methoxycyclohexane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a radiolabeling agent for imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-1-(iodomethyl)-1-methoxycyclohexane involves its interaction with specific molecular targets and pathways. The iodomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds with target molecules. This reactivity can be harnessed in various applications, such as drug development and chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-Ethyl-1-(iodomethyl)-1-(2-methylpropoxy)cyclohexane: Similar structure with an additional methylpropoxy group.

    1-Butoxy-4-ethyl-1-(iodomethyl)cyclohexane: Similar structure with a butoxy group instead of a methoxy group.

Uniqueness

4-Ethyl-1-(iodomethyl)-1-methoxycyclohexane is unique due to its specific combination of substituents on the cyclohexane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H19IO

Molecular Weight

282.16 g/mol

IUPAC Name

4-ethyl-1-(iodomethyl)-1-methoxycyclohexane

InChI

InChI=1S/C10H19IO/c1-3-9-4-6-10(8-11,12-2)7-5-9/h9H,3-8H2,1-2H3

InChI Key

IYKKRFLHEIYOIV-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)(CI)OC

Origin of Product

United States

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